molecular formula C16H17N3O2 B8635123 4-(4-Aminophenoxy)-N-(cyclopropylmethyl)picolinamide

4-(4-Aminophenoxy)-N-(cyclopropylmethyl)picolinamide

Cat. No. B8635123
M. Wt: 283.32 g/mol
InChI Key: CSXWTCHFODZQBG-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)-N-(cyclopropylmethyl)picolinamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Aminophenoxy)-N-(cyclopropylmethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenoxy)-N-(cyclopropylmethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Aminophenoxy)-N-(cyclopropylmethyl)picolinamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-(4-aminophenoxy)-N-(cyclopropylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O2/c17-12-3-5-13(6-4-12)21-14-7-8-18-15(9-14)16(20)19-10-11-1-2-11/h3-9,11H,1-2,10,17H2,(H,19,20)

InChI Key

CSXWTCHFODZQBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=NC=CC(=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After adding 0.35 g of 2-[(cyclopropylmethyl)aminocarbonyl]-4-(4-nitrophenoxy)pyridine to a mixture of 0.7 g of iron powder, 1.4 g of ammonium chloride, 10 ml of ethanol, 10 ml of dimethylformamide and 5 ml of water, the mixture was vigorously stirred at 100° C. for 20 minutes. The reaction solution was filtered with celite and the solvent was distilled off under reduced pressure to obtain 0.37 g of the target substance as a light brown oil.
Name
2-[(cyclopropylmethyl)aminocarbonyl]-4-(4-nitrophenoxy)pyridine
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(NCC1CC1)c1cc(Oc2ccc([N+](=O)[O-])cc2)ccn1
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reactant
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